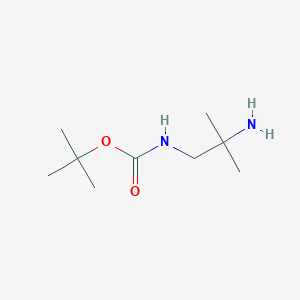

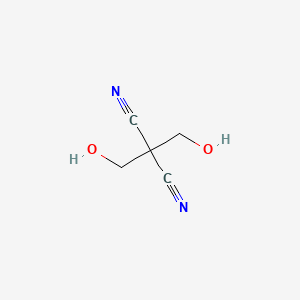

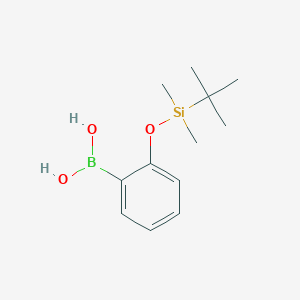

![molecular formula C7H15N3O3 B1287154 tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate CAS No. 479080-20-1](/img/structure/B1287154.png)

tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate is a chemical entity that appears to be an intermediate or a building block in the synthesis of various biologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis and applications of structurally related tert-butyl carbamates. These compounds are often used in the synthesis of pharmaceuticals, natural products, and other organic molecules 10.

Synthesis Analysis

The synthesis of tert-butyl carbamates involves several steps, including protection and deprotection strategies, as well as key reactions like iodolactamization, transesterification, and nucleophilic substitution. For instance, an enantioselective synthesis of a benzyl tert-butyl carbamate used iodolactamization as a crucial step . Another study described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc) nitrone equivalents in reactions with organometallics . Enzymatic kinetic resolution has also been employed to obtain optically pure enantiomers of tert-butyl phenylcarbamate . These methods highlight the versatility and complexity of synthesizing tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety. This structure is often used to introduce steric bulk and protect the amino group during synthetic procedures. X-ray crystallography and DFT analyses have been used to characterize the molecular and crystal structures of related compounds, revealing details such as intramolecular hydrogen bonding .

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions. They can act as intermediates in the formation of cyclic carbamates , serve as precursors to chiral organoselenanes and organotelluranes , and be involved in the synthesis of biologically active compounds like omisertinib . The reactivity of these compounds is often manipulated through the use of protecting groups and the careful selection of reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. These properties include solubility, stability, and reactivity, which are crucial for their use in organic synthesis. For example, the tert-butyl group can increase the steric hindrance around the carbamate, affecting its reactivity and the outcome of reactions 10. The synthesis methods often aim to optimize yields and selectivity, taking into account these properties.

Aplicaciones Científicas De Investigación

Synthesis and Intermediate Applications

Intermediate in Biologically Active Compounds : Tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a related compound, is an important intermediate in the synthesis of various biologically active compounds like omisertinib (AZD9291) (Bingbing Zhao et al., 2017).

Preparation of Aminoethoxy Ethanol Derivatives : The compound is used in synthesizing derivatives of 2-(2-aminoethoxy)ethanol, which have potential applications in various chemical processes (Zhong-Qian Wu, 2011).

Structural and Crystallographic Studies

- Crystal Structure Analysis : The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a structurally similar compound, plays a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (M. Ober et al., 2004).

Applications in Organic Synthesis

Use in Protective Reactions : Tert-butyl carbamate derivatives are utilized in protective reactions in organic synthesis, for instance, in the synthesis of penta-N-protected polyamide and its derivatives (J. Pak & M. Hesse, 1998).

Intramolecular Reactions and Synthesis of Pyrroloisoquinolines : Tert-butyl carbamates are involved in diastereoselective intramolecular α-amidoalkylation reactions, crucial in synthesizing enantiomerically enriched arylglycinols and diamines (E. Garcia et al., 2006).

Chemical Transformation and Catalysis

Chemoselective Transformation : Tert-butyl carbamates are key in chemoselective transformation processes, especially in reactions involving amino protecting groups (M. Sakaitani & Y. Ohfune, 1990).

Photoredox-Catalyzed Reactions : Tert-butyl carbamates are used in photoredox-catalyzed reactions, particularly in the amination of o-hydroxyarylenaminones, facilitating the assembly of various compounds under mild conditions (Zhi-Wei Wang et al., 2022).

Propiedades

IUPAC Name |

tert-butyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c1-7(2,3)13-6(11)9-4-5(8)10-12/h12H,4H2,1-3H3,(H2,8,10)(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWSTQITVJEUMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate | |

CAS RN |

479079-15-7 |

Source

|

| Record name | tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride](/img/structure/B1287110.png)

![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)

![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)